molecular formula C10H23N3 B2706370 5-(4-Methylpiperazin-1-yl)pentan-1-amine CAS No. 4487-08-5

5-(4-Methylpiperazin-1-yl)pentan-1-amine

Cat. No.: B2706370
CAS No.: 4487-08-5
M. Wt: 185.315
InChI Key: XMYJIRKAMFCJSV-UHFFFAOYSA-N
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Description

5-(4-Methylpiperazin-1-yl)pentan-1-amine is a chemical compound with the molecular formula C10H23N3. It is a colorless liquid that is often used as a building block in organic synthesis. The compound is known for its versatility in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylpiperazin-1-yl)pentan-1-amine typically involves the reaction of 4-methylpiperazine with 5-bromopentan-1-amine under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as distillation and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylpiperazin-1-yl)pentan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Halides, electrophiles; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Amine oxides

    Reduction: Secondary amines

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

5-(4-Methylpiperazin-1-yl)pentan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of 5-(4-Methylpiperazin-1-yl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylpiperazine
  • 5-Bromopentan-1-amine
  • N-Methylpiperazine

Uniqueness

5-(4-Methylpiperazin-1-yl)pentan-1-amine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

5-(4-methylpiperazin-1-yl)pentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N3/c1-12-7-9-13(10-8-12)6-4-2-3-5-11/h2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYJIRKAMFCJSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4487-08-5
Record name 5-(4-methylpiperazin-1-yl)pentan-1-amine
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